![molecular formula C28H38O6 B13846599 5-Hydroxy-15-[1-[5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B13846599.png)
5-Hydroxy-15-[1-[5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Deoxywithastramonolide typically involves the extraction from the roots of Withania somnifera. The extraction process often employs solvents such as methanol, ethanol, or a mixture of water and alcohol . Advanced techniques like supercritical fluid extraction and pressurized liquid extraction are also used to enhance the yield and purity of the compound .
Industrial Production Methods: Industrial production of 12-Deoxywithastramonolide focuses on optimizing the extraction process to ensure high yield and purity. This involves the use of large-scale extraction equipment and the implementation of green extraction techniques to minimize the use of toxic solvents and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 12-Deoxywithastramonolide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups, enhancing the compound’s biological activity.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve the desired substitutions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 12-Deoxywithastramonolide, each with unique biological activities .
Scientific Research Applications
12-Deoxywithastramonolide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 12-Deoxywithastramonolide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
- Withanolide A
- Withanolide B
- Withanone
- 27-Hydroxywithanolide B
- Withanoside IV
- Withanoside V
Comparison: 12-Deoxywithastramonolide is unique among withanolides due to its specific structural features and biological activities. While other withanolides also exhibit anti-inflammatory and anti-cancer properties, 12-Deoxywithastramonolide has shown distinct efficacy in inhibiting HIV-1 replication, highlighting its potential as an antiviral agent . Additionally, its ability to modulate multiple molecular targets and pathways sets it apart from other similar compounds .
Properties
Molecular Formula |
C28H38O6 |
|---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
5-hydroxy-15-[1-[5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one |
InChI |
InChI=1S/C28H38O6/c1-14-12-20(33-25(31)16(14)13-29)15(2)17-7-8-18-22-19(9-11-26(17,18)3)27(4)21(30)6-5-10-28(27,32)24-23(22)34-24/h5-6,15,17-20,22-24,29,32H,7-13H2,1-4H3 |
InChI Key |
AWVMHXZWAKRDGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3C5C(O5)C6(C4(C(=O)C=CC6)C)O)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


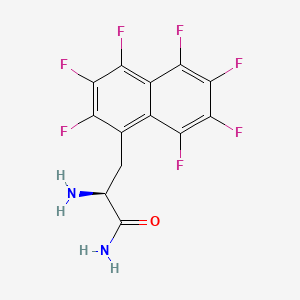
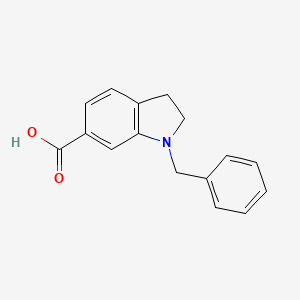

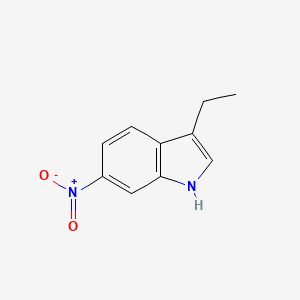
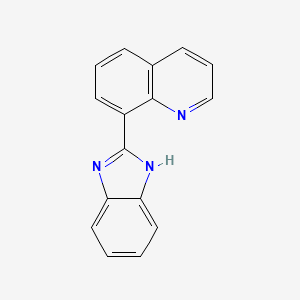
![(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol;(2R)-2-hydroxy-2-phenylacetic acid](/img/structure/B13846562.png)
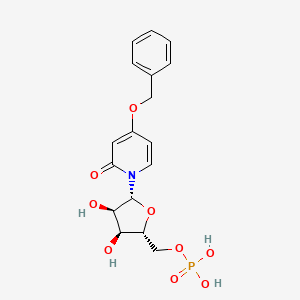
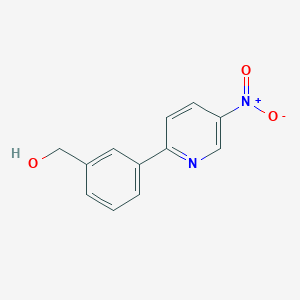
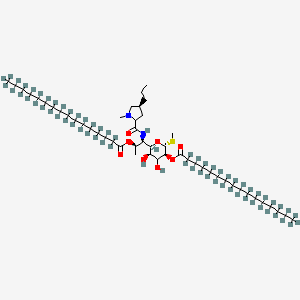
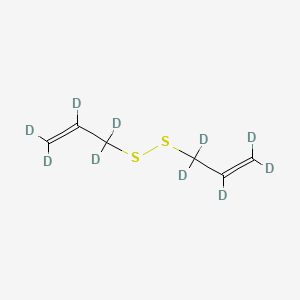
![endo-3-Azabicyclo[3.3.1]nonan-7-ol](/img/structure/B13846586.png)
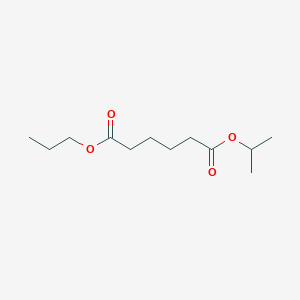
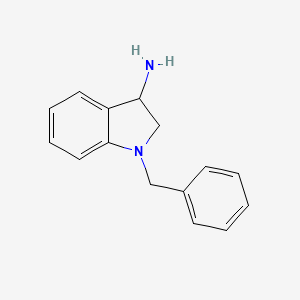
![Methyl 7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-1-carboxylate](/img/structure/B13846607.png)
